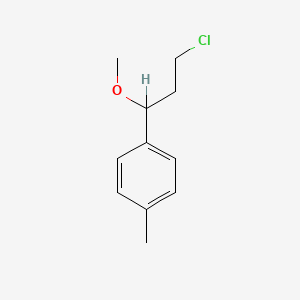
3-Methoxy-3-(4-Tolyl)-Propyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is an organic compound with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.689 g/mol . It is a derivative of toluene, where a chlorine atom and a methoxypropyl group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination This process may utilize diazotization of toluidines followed by treatment with cuprous chloride for specific isomers . The separation of isomers is typically achieved through distillation.
化学反应分析
Types of Reactions
3-Methoxy-3-(4-Tolyl)-Propyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-1-methoxypropyl)benzaldehyde or 4-(3-chloro-1-methoxypropyl)benzoic acid.
Reduction: Formation of 4-(3-methoxypropyl)toluene.
Substitution: Formation of 4-(3-hydroxy-1-methoxypropyl)toluene or 4-(3-amino-1-methoxypropyl)toluene.
科学研究应用
3-Methoxy-3-(4-Tolyl)-Propyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Chlorotoluene: A simpler derivative of toluene with a chlorine atom substituted on the benzene ring.
Methoxypropylbenzene: A derivative of benzene with a methoxypropyl group substituted on the ring.
Benzyl chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is unique due to the presence of both a chlorine atom and a methoxypropyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
6658-59-9 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
1-(3-chloro-1-methoxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-3-5-10(6-4-9)11(13-2)7-8-12/h3-6,11H,7-8H2,1-2H3 |
InChI 键 |
BRGBFUVDFKKJQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















